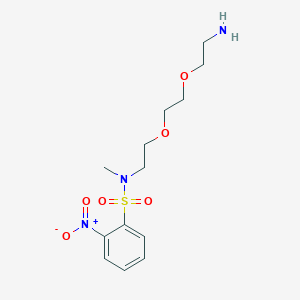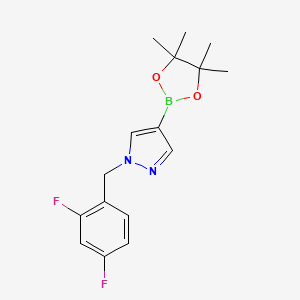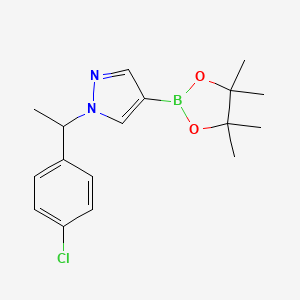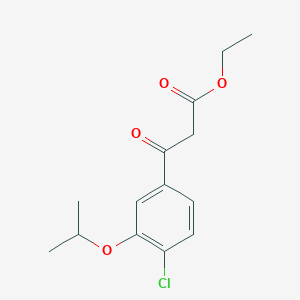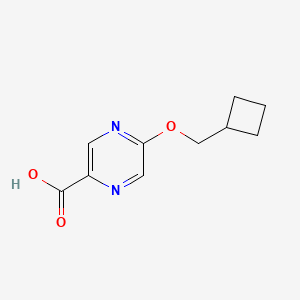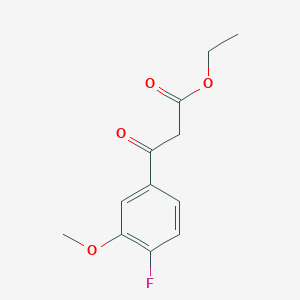
1-ブロモトリデカン-D27
説明
1-Bromotridecane-D27 is a useful research compound. Its molecular formula is C13H27Br and its molecular weight is 290.42 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Bromotridecane-D27 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromotridecane-D27 including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
化学
1-ブロモトリデカン-D27は、ブロム原子が良好な脱離基として作用するため、さまざまな化学反応に使用できます . これは、置換反応または脱離反応に参加できるため、合成化学における汎用性の高い試薬です .
生物学
生物学的研究では、this compoundは生化学試薬として使用できる可能性があります . ただし、生物学における具体的な用途は十分に文書化されておらず、さらなる研究が必要です .
医学
this compoundの直接的な医学的用途に関する情報は限られていますが、臭素化化合物は医薬品によく使用されます . これらは、新しい薬の合成に使用できる可能性があります .
産業
this compoundは、他の化学物質の工業的合成に使用できる可能性があります . その長い炭素鎖と反応性のある臭素原子は、さまざまな工業用化学物質の合成のための有用な出発物質になります .
環境科学
this compoundのような安定同位体標識化合物は、空気、水、土壌、堆積物、および食品の汚染物質を検出するための環境汚染物質標準として使用されます .
物理学
物理学では、this compoundのような分子の研究は、同様のアルキル臭化物の特性に関する洞察を提供できます . これは、相変化データ、IRスペクトル、およびガスクロマトグラフィーを理解するのに役立ちます .
生化学分析
Biochemical Properties
1-Bromotridecane-D27 plays a significant role in biochemical reactions due to its stable isotope labeling. This compound is primarily used as a tracer in drug development processes to quantify and track metabolic pathways. The deuterium atoms in 1-Bromotridecane-D27 can affect the pharmacokinetic and metabolic profiles of drugs, making it a valuable tool for studying drug metabolism and distribution .
In biochemical reactions, 1-Bromotridecane-D27 interacts with various enzymes and proteins. For instance, it can be used to study the activity of cytochrome P450 enzymes, which are crucial for drug metabolism. The interactions between 1-Bromotridecane-D27 and these enzymes can provide insights into the metabolic stability and biotransformation of pharmaceutical compounds .
Cellular Effects
1-Bromotridecane-D27 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In vitro studies have shown that the incorporation of deuterium into drug molecules can alter their pharmacokinetic properties, potentially leading to changes in cellular uptake and distribution .
The effects of 1-Bromotridecane-D27 on cell function can be observed through its impact on metabolic pathways. For example, it can be used to trace the metabolic fate of drugs within cells, providing valuable information on how these compounds are processed and utilized by different cell types .
Molecular Mechanism
At the molecular level, 1-Bromotridecane-D27 exerts its effects through binding interactions with biomolecules and enzyme modulation. The deuterium atoms in the compound can influence the rate of enzymatic reactions, potentially leading to changes in enzyme inhibition or activation .
1-Bromotridecane-D27 can also affect gene expression by altering the stability and degradation of drug molecules. This can result in changes in the expression levels of genes involved in drug metabolism and transport . Understanding these molecular mechanisms is crucial for optimizing the use of 1-Bromotridecane-D27 in drug development and metabolic studies.
Temporal Effects in Laboratory Settings
The stability and degradation of 1-Bromotridecane-D27 over time are important factors to consider in laboratory settings. Studies have shown that the compound remains stable under various storage conditions, ensuring its reliability for long-term experiments .
In vitro and in vivo studies have demonstrated that 1-Bromotridecane-D27 maintains its biochemical properties over extended periods, allowing researchers to observe its long-term effects on cellular function. This stability is essential for accurately tracing metabolic pathways and studying the pharmacokinetics of drug molecules .
Dosage Effects in Animal Models
The effects of 1-Bromotridecane-D27 can vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses potentially leading to toxic or adverse effects .
In animal models, 1-Bromotridecane-D27 can be used to study the threshold effects of drug metabolism and distribution. By varying the dosage, researchers can determine the optimal concentration for achieving desired pharmacokinetic profiles without causing toxicity .
Metabolic Pathways
1-Bromotridecane-D27 is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The deuterium labeling allows researchers to trace the metabolic fate of the compound, providing insights into its role in metabolic flux and metabolite levels .
The compound’s interactions with cytochrome P450 enzymes and other metabolic enzymes are crucial for understanding its pharmacokinetic properties. These interactions can influence the rate of drug metabolism and the formation of metabolites, which are important factors in drug development .
Transport and Distribution
The transport and distribution of 1-Bromotridecane-D27 within cells and tissues are influenced by its interactions with transporters and binding proteins. The deuterium labeling can affect the compound’s localization and accumulation, providing valuable information on its pharmacokinetic properties .
Studies have shown that 1-Bromotridecane-D27 can be efficiently transported across cell membranes, allowing it to reach target tissues and exert its effects. Understanding the transport mechanisms of this compound is essential for optimizing its use in drug development and metabolic studies .
Subcellular Localization
The subcellular localization of 1-Bromotridecane-D27 can influence its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications .
By studying the subcellular localization of 1-Bromotridecane-D27, researchers can gain insights into its role in cellular processes and its interactions with biomolecules. This information is crucial for understanding the compound’s mechanism of action and optimizing its use in biochemical research .
特性
IUPAC Name |
1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-heptacosadeuteriotridecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h2-13H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDNZQUBFCYTIC-RZVOLPTOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



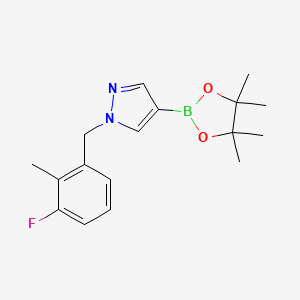
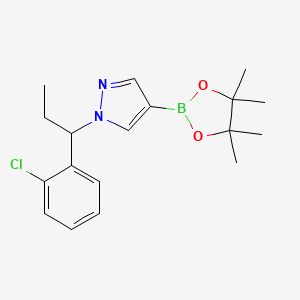
![[1-(5-Aminopyridin-2-yl)pyrrolidin-3-yl]methanol](/img/structure/B1472666.png)
![Chloromethyl 1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate](/img/structure/B1472668.png)
